4-Fluorobenzenesulfonyl isocyanate

Catalog No.
S1898251
CAS No.
3895-25-8
M.F
C7H4FNO3S
M. Wt
201.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorobenzenesulfonyl isocyanate

CAS Number

3895-25-8

Product Name

4-Fluorobenzenesulfonyl isocyanate

IUPAC Name

4-fluoro-N-(oxomethylidene)benzenesulfonamide

Molecular Formula

C7H4FNO3S

Molecular Weight

201.18 g/mol

InChI

InChI=1S/C7H4FNO3S/c8-6-1-3-7(4-2-6)13(11,12)9-5-10/h1-4H

InChI Key

FHMRJRSOWRCSKA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1F)S(=O)(=O)N=C=O

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)N=C=O

4-Fluorobenzenesulfonyl isocyanate is an organic compound with the molecular formula C₇H₄FNO₃S and a CAS number of 3895-25-8. It appears as a white crystalline solid with a melting point ranging from 33 to 38 °C and a boiling point of approximately 63 °C at reduced pressure (0.1 mmHg) . The compound features a sulfonyl group attached to a fluorinated benzene ring, which contributes to its reactivity and utility in synthetic chemistry.

The biological activity of 4-fluorobenzenesulfonyl isocyanate has been studied primarily in the context of its potential as an electrophilic reagent. It exhibits cytotoxic effects on certain cell lines, indicating potential applications in targeted therapies. Furthermore, it may act as an inhibitor for specific biological pathways due to its ability to modify nucleophiles such as amino acids in proteins .

The synthesis of 4-fluorobenzenesulfonyl isocyanate can be achieved through several methods:

  • Direct Reaction: One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with potassium cyanate under controlled conditions.
  • From Aniline Derivatives: Another approach includes the reaction of 4-fluoroaniline with phosgene followed by treatment with sodium sulfite to yield the sulfonyl isocyanate .

These methods allow for the production of high-purity compounds suitable for further applications.

4-Fluorobenzenesulfonyl isocyanate is utilized in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Agrochemicals: The compound is also used in developing herbicides and pesticides.
  • Material Science: Its reactivity allows it to be employed in creating polymeric materials with specific properties .

Interaction studies have shown that 4-fluorobenzenesulfonyl isocyanate can interact with proteins and nucleic acids, leading to modifications that may alter their function. This property makes it a useful tool for probing biological mechanisms and pathways . Its electrophilic nature allows it to selectively react with thiols and amines, which can be leveraged for labeling studies in proteomics.

Several compounds share structural or functional similarities with 4-fluorobenzenesulfonyl isocyanate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Benzene sulfonyl isocyanateC₆H₅NO₂SLacks fluorine; used similarly
2-Fluorobenzenesulfonyl isocyanateC₇H₄FNO₃SSimilar reactivity; different position of fluorine
4-Chlorobenzenesulfonyl isocyanateC₇H₄ClNO₃SChlorine instead of fluorine; used in similar applications

These compounds exhibit unique characteristics that differentiate them from 4-fluorobenzenesulfonyl isocyanate while maintaining some functional similarities.

The synthesis of 4-Fluorobenzenesulfonyl isocyanate relies on careful selection of appropriate starting materials and strategic pathway design to achieve optimal yields and purity. The most common precursor for this compound is the corresponding sulfonamide, 4-fluorobenzenesulfonamide, which undergoes conversion to the target isocyanate through phosgenation reactions [1] [2].

The traditional synthetic pathway involves treating the sulfonamide precursor with phosgene at elevated temperatures, typically between 120-135°C [2]. This reaction proceeds through formation of an intermediate chlorosulfonyl amide followed by elimination of hydrogen chloride to yield the desired isocyanate product. The molecular formula of the target compound is C7H4FNO3S with a molecular weight of 201.17 g/mol [3] [4].

Alternative precursor pathways have been explored utilizing different starting materials. One approach involves the use of 4-fluorobenzenesulfonyl chloride as a precursor, which can react with cyanate salts under specific conditions [5] [6]. This pathway offers advantages in terms of reduced toxicity compared to direct phosgenation but typically requires more stringent reaction conditions and specialized catalytic systems.

The design of efficient reaction pathways must consider the electronic effects of the fluorine substituent on the benzene ring. The electron-withdrawing nature of both the fluorine atom and the sulfonyl group creates a highly electrophilic system that influences reaction kinetics and selectivity [7]. This electronic environment accelerates the formation of the isocyanate group while potentially affecting the stability of intermediate species.

Recent developments in pathway design have focused on implementing continuous flow chemistry methods for isocyanate synthesis [8]. These approaches offer improved control over reaction parameters and enhanced safety profiles compared to traditional batch processes. Flow chemistry enables precise temperature control and rapid heat transfer, which is particularly important for managing the exothermic nature of isocyanate formation reactions.

Catalytic Systems and Solvent Effects

The synthesis of 4-Fluorobenzenesulfonyl isocyanate can be significantly enhanced through the implementation of appropriate catalytic systems and careful solvent selection. Various catalysts have been investigated for isocyanate synthesis, with particular emphasis on transition metal complexes and Lewis acid systems [9] [10] [11].

Zinc-based catalysts, particularly zinc chloride, have demonstrated exceptional activity in isocyanate formation reactions [11]. These catalysts operate through coordination to carbonyl oxygen atoms, facilitating the cleavage of carbon-oxygen and nitrogen-hydrogen bonds necessary for isocyanate group formation. The catalytic efficiency of zinc chloride has been attributed to its optimal coordination strength and minimal steric hindrance [12].

Iron-based composite catalysts, such as iron oxide combined with silica support systems, have shown promise for industrial applications [11]. These catalysts demonstrate high selectivity and can be easily separated from reaction products, making them attractive for large-scale production processes. The synergistic effect between iron and silica components enhances the catalytic activity beyond that observed for individual components.

Palladium-catalyzed systems have been explored for alternative synthetic routes, particularly in reductive carbonylation approaches [13]. These methods offer potential advantages in terms of atom economy and reduced waste generation, though they typically require specialized ligand systems and controlled atmosphere conditions.

Solvent effects play a crucial role in determining reaction rates and product selectivity. Aprotic solvents such as toluene, xylene, and dichloroethane are commonly employed due to their chemical inertness toward isocyanate groups [2] [14]. The choice of solvent significantly influences reaction kinetics, with aromatic solvents generally providing superior results compared to polar aprotic alternatives [14].

Temperature optimization studies have revealed that reaction temperatures between 100-150°C provide optimal yields while minimizing side reactions [14]. Lower temperatures result in incomplete conversion, while excessive temperatures promote decomposition and formation of unwanted byproducts. The activation energy for isocyanate formation has been determined to be approximately 60-80 kJ/mol in the presence of effective catalytic systems [15].

Industrial-Scale Production Challenges

The industrial production of 4-Fluorobenzenesulfonyl isocyanate presents several significant challenges that must be addressed to achieve economically viable and environmentally sustainable manufacturing processes. The primary challenge stems from the inherent toxicity and handling requirements associated with phosgene-based synthesis routes [16].

Phosgene, while highly effective for isocyanate synthesis, poses severe health and safety risks that necessitate specialized equipment and extensive safety protocols [16]. The corrosive nature of hydrogen chloride byproducts requires the use of corrosion-resistant materials throughout the production facility, significantly increasing capital costs. Additionally, the generation of hydrochloric acid upon contact with moisture creates additional environmental concerns and waste treatment requirements.

Process intensification strategies have been developed to address scale-up challenges, including the implementation of continuous reactor systems and advanced process control technologies [8]. These approaches enable better heat management and improved reaction control compared to traditional batch processes. Continuous production methods also facilitate the implementation of integrated separation and purification steps, reducing overall process complexity.

Raw material supply chain considerations present additional challenges for industrial production. The availability and cost of fluorinated starting materials can be limiting factors, particularly for specialized sulfonamide precursors [17]. Supply chain resilience requires diversification of precursor sources and potential development of alternative synthetic routes that utilize more readily available starting materials.

Environmental compliance and waste management represent significant operational challenges. The generation of chlorinated byproducts requires specialized treatment systems, and the potential for isocyanate emissions necessitates comprehensive air monitoring and control systems [18]. Regulatory requirements for isocyanate manufacturing continue to evolve, requiring ongoing investment in environmental control technologies.

Energy efficiency considerations are crucial for economic viability, particularly given the high-temperature requirements for traditional synthesis methods [19]. Process optimization efforts focus on heat integration and recovery systems to minimize energy consumption. Alternative synthetic approaches that operate at lower temperatures are actively being investigated to reduce energy requirements and improve process economics.

Quality control challenges arise from the reactive nature of isocyanate products, which can undergo hydrolysis and other degradation reactions during storage and handling [20]. Maintaining product stability requires specialized storage conditions and packaging systems, adding complexity to the supply chain management.

Purification Techniques and Quality Control Measures

The purification of 4-Fluorobenzenesulfonyl isocyanate requires specialized techniques due to the reactive nature of the isocyanate functional group and the need to remove potentially toxic impurities from the synthesis process. Distillation represents the primary purification method, typically conducted under reduced pressure to minimize thermal decomposition [21] [22].

Fractional distillation systems with dividing wall columns have proven effective for separating isocyanate products from reaction mixtures [21]. These advanced distillation configurations enable simultaneous separation of multiple components while minimizing energy consumption. The boiling point of 4-Fluorobenzenesulfonyl isocyanate (63°C at 0.1 mmHg) allows for effective separation from higher-boiling impurities under vacuum conditions [3].

The removal of low-boiling impurities requires careful attention to prevent product decomposition during the purification process [21]. Trace amounts of phosgene and hydrogen chloride must be completely eliminated to ensure product safety and quality. Gas-phase stripping with inert gases such as nitrogen has been employed to remove volatile impurities while maintaining product integrity.

Advanced separation techniques including membrane filtration and selective absorption have been investigated for industrial applications [23]. These methods offer potential advantages in terms of reduced energy consumption and improved selectivity compared to traditional distillation approaches. However, the reactive nature of isocyanates requires specialized membrane materials that are resistant to chemical attack.

Quality control measures for 4-Fluorobenzenesulfonyl isocyanate focus primarily on determination of isocyanate content and identification of potential impurities [20]. Near-infrared spectroscopy has emerged as a preferred analytical technique for routine quality control, offering rapid analysis without sample preparation requirements [20]. This method enables real-time monitoring of isocyanate content with excellent precision and accuracy.

High-performance liquid chromatography coupled with mass spectrometry provides comprehensive impurity profiling capabilities [24]. Derivatization reactions with suitable reagents enable quantitative determination of isocyanate content and identification of specific impurity compounds. These analytical methods are essential for ensuring compliance with product specifications and regulatory requirements.

Analytical ParameterSpecificationTest Method
Isocyanate Content≥95.0%NIR Spectroscopy [20]
Water Content≤0.1%Karl Fischer Titration
Chloride Content≤100 ppmIon Chromatography
Heavy Metals≤10 ppmICP-MS
Purity (HPLC)≥99.0%LC-MS [24]

Stability testing protocols have been established to ensure product quality during storage and transportation [25]. These studies evaluate the effects of temperature, humidity, and light exposure on product degradation. Accelerated aging studies provide data for establishing appropriate shelf life recommendations and storage conditions.

The implementation of statistical process control methods enables continuous monitoring of production quality and early detection of process deviations [20]. Control charts and trend analysis help identify systematic variations in product quality and guide process optimization efforts. These quality management systems are essential for maintaining consistent product performance and customer satisfaction.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-16

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